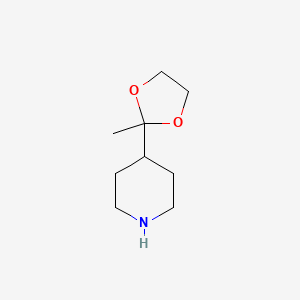

4-(2-Methyl-1,3-dioxolan-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyl-1,3-dioxolan-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(11-6-7-12-9)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSXJWZLDRBDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94626-55-8 | |

| Record name | 4-(2-methyl-1,3-dioxolan-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 2 Methyl 1,3 Dioxolan 2 Yl Piperidine

Retrosynthetic Analysis and Key Disconnections for the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine, three primary disconnections guide the synthetic planning.

C4-Side Chain Disconnection: The most intuitive disconnection breaks the carbon-carbon bond between the piperidine (B6355638) ring and the dioxolane substituent. This simplifies the target molecule into two key synthons: a piperidine cation equivalent at the C4 position and an anion equivalent of the 2-methyl-1,3-dioxolane (B1212220) moiety. The corresponding synthetic equivalents would be a 4-halopiperidine or a piperidine with a leaving group at C4, and an organometallic reagent derived from the dioxolane. More practically, this disconnection points towards a precursor like 4-acetylpiperidine, which can be modified to form the dioxolane ring.

Piperidine Ring Disconnection (Cyclization): A more fundamental approach involves breaking the C-N or C-C bonds of the piperidine ring itself. This suggests that a key step in the synthesis could be the cyclization of an acyclic precursor. For instance, breaking the N1-C2 and C5-C6 bonds points to starting materials like a suitably functionalized amine and a five-carbon chain with electrophilic centers, which can be brought together in a cyclization reaction, such as a reductive amination of a 1,5-dicarbonyl compound or a Michael addition followed by intramolecular cyclization. nih.gov

1,3-Dioxolane (B20135) Ring Disconnection (Ketal Protection): This disconnection involves breaking the two C-O bonds of the dioxolane ring. This reveals the underlying functionality of the dioxolane group as a protecting group (a ketal) for a carbonyl. In this case, it masks a methyl ketone. The synthetic operation corresponding to this disconnection is the deprotection (hydrolysis) of the ketal, and the forward reaction is the protection of a ketone. This retrosynthetic step leads back to 4-acetylpiperidine as a key intermediate.

These disconnections suggest that the synthesis can either commence with a pre-formed piperidine ring that is subsequently functionalized, or involve the construction of the piperidine ring as a pivotal step.

Convergent Synthesis Approaches to 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine

Convergent synthesis involves preparing separate fragments of the molecule and then coupling them together in the later stages. This approach is often more efficient than a linear synthesis.

Strategies Involving Piperidine Ring Construction

Building the piperidine skeleton is a cornerstone of many synthetic routes for substituted piperidines. nih.gov These methods assemble the six-membered ring from acyclic or other cyclic precursors.

Hydrogenation of Pyridine (B92270) Precursors: One of the most common methods for synthesizing piperidines is the reduction of the corresponding pyridine derivative. nih.govwikipedia.org For the target molecule, the synthesis would start with 4-acetylpyridine. The aromatic pyridine ring can be hydrogenated using various catalysts, such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C), typically under hydrogen pressure. This reaction reduces the pyridine ring to a piperidine ring, yielding 4-acetylpiperidine. This intermediate is then converted to the final product as described in the next section. The conditions for hydrogenation must be chosen carefully to avoid reduction of the ketone functionality.

Cyclization Reactions: The piperidine ring can be constructed via intramolecular cyclization of a linear precursor. nih.gov For example, a δ-amino ketone can undergo intramolecular reductive amination to form the piperidine ring. Another powerful method is the intramolecular Michael addition, where a tethered amine adds to an α,β-unsaturated ketone or ester, followed by cyclization. nih.gov These routes offer high control over stereochemistry, which is crucial for more complex piperidine derivatives.

Strategies Involving 1,3-Dioxolane Ring Formation

This approach is arguably the most direct and widely used for synthesizing 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine. It begins with a pre-formed piperidine core containing a ketone at the C4 position.

The key reaction is the ketalization of 4-acetylpiperidine with ethylene (B1197577) glycol. chemicalbook.com This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid, and often involves the removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product. organic-chemistry.org The piperidine nitrogen is usually protected before this step to prevent it from interfering with the acid catalyst.

| Route | Starting Material | Key Reagents | Intermediate | Key Reaction |

| A | 4-Acetylpyridine | H₂, PtO₂ or Rh/C; Boc₂O | N-Boc-4-acetylpiperidine | Pyridine Hydrogenation |

| B | N-Boc-4-acetylpiperidine | Ethylene glycol, p-toluenesulfonic acid | N-Boc-4-(2-methyl-1,3-dioxolan-2-yl)piperidine | Ketalization |

Application of Protective Group Chemistry for Selective Transformations

Protective groups are essential tools in multi-step organic synthesis, allowing for the selective transformation of one functional group in the presence of others. organic-chemistry.org

Protection and Deprotection of the Piperidine Nitrogen

The secondary amine of the piperidine ring is both basic and nucleophilic, which can lead to unwanted side reactions during synthesis. wikipedia.org Therefore, its temporary protection is often necessary. The choice of protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions needed for its removal. wikipedia.org

Common protecting groups for the piperidine nitrogen include:

Boc (tert-Butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of non-acidic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). organic-chemistry.orgwikipedia.org

Cbz (Carbobenzyloxy): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, which can sometimes be incompatible with other reducible functional groups. wikipedia.org

Benzyl (Bn): Introduced via benzylation with benzyl bromide or a similar reagent, the benzyl group is robust and can be removed by hydrogenolysis. wikipedia.org

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Carbobenzyloxy | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) creative-peptides.com |

Role of the 1,3-Dioxolane as a Masked Carbonyl Equivalent

The 1,3-dioxolane group serves as a classic protecting group for a carbonyl functional group—in this specific molecule, a methyl ketone. wikipedia.orgthieme-connect.de By converting the ketone into a ketal, its reactivity is masked, allowing for chemical manipulations on other parts of the molecule.

The key features of the 1,3-dioxolane protecting group are:

Stability: It is highly stable under basic, neutral, reductive (e.g., with LiAlH₄ or NaBH₄), and organometallic (e.g., Grignard or organolithium reagents) conditions. organic-chemistry.orgthieme-connect.de This robustness allows for a wide range of reactions to be performed, such as N-alkylation or N-acylation of the piperidine ring, without affecting the protected ketone.

Deprotection: The ketone can be readily regenerated from the dioxolane by acid-catalyzed hydrolysis. organic-chemistry.org This process is the reverse of the protection step and is typically achieved by treatment with aqueous acid.

This protection strategy is fundamental when the synthetic route requires modification of the piperidine nitrogen after the side chain has been established. For instance, if one wanted to alkylate the piperidine nitrogen, protecting the C4-ketone as a dioxolane would be essential to prevent the nucleophilic alkylating agent from attacking the carbonyl carbon.

Catalytic Reaction Pathways in the Synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine

The transformation of 4-(2-methyl-1,3-dioxolan-2-yl)pyridine (B11769733) to its corresponding piperidine is a cornerstone of its synthesis, primarily achieved through catalytic hydrogenation. This process, while seemingly straightforward, is influenced by a variety of factors including the choice of catalyst, solvent, temperature, and pressure, all of which can impact the reaction's efficiency and selectivity. nih.gov

Catalytic Hydrogenation Methods for Precursors

The catalytic hydrogenation of the precursor, 4-(2-methyl-1,3-dioxolan-2-yl)pyridine, is a highly effective method for the synthesis of 4-(2-methyl-1,3-dioxolan-2-yl)piperidine. This reaction involves the addition of hydrogen across the double bonds of the pyridine ring, leading to the saturated piperidine ring. A range of catalysts, primarily from the platinum group metals, are employed for this purpose.

Rhodium-based catalysts, such as rhodium on carbon (Rh/C), have demonstrated high activity for the hydrogenation of substituted pyridines under relatively mild conditions. eventsair.com For instance, the hydrogenation of functionalized pyridines can be achieved using a rhodium oxide catalyst in solvents like trifluoroethanol (TFE) at moderate temperatures and pressures. eventsair.com Iridium catalysts have also emerged as powerful tools for pyridine hydrogenation, often requiring an acid co-catalyst to activate the pyridine ring towards reduction. eventsair.com

Ruthenium-catalyzed hydrogenations are also well-documented for their efficacy in reducing pyridine rings. nih.gov These reactions can be carried out under various conditions, and the choice of ligands on the ruthenium center can influence the stereoselectivity of the reduction. nih.gov Platinum oxide (PtO2), also known as Adams' catalyst, is another classic choice for the hydrogenation of pyridines, often carried out in acidic media to enhance the catalyst's activity and prevent poisoning by the product piperidine.

The table below summarizes typical conditions for the catalytic hydrogenation of functionalized pyridines, which are applicable to the synthesis of 4-(2-methyl-1,3-dioxolan-2-yl)piperidine.

Table 1: Representative Catalytic Systems for the Hydrogenation of Functionalized Pyridines

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Typical Yield (%) |

|---|---|---|---|---|

| Rh/C | Methanol (B129727)/Acetic Acid | 25-50 | 5-10 | >90 |

| Rhodium Oxide | Trifluoroethanol | 40-60 | 5-15 | 85-95 |

| Iridium Complex | Dichloromethane (B109758) | 50-80 | 20-50 | 80-95 |

| Ruthenium-phosphine complex | Methanol | 60-100 | 30-60 | >85 |

| PtO2 | Acetic Acid | 25-70 | 5-10 | >90 |

Other Metal-Catalyzed Transformations

Beyond direct hydrogenation, other metal-catalyzed reactions can be envisioned for the synthesis of the piperidine ring system, although they are less common for this specific target compound. Transfer hydrogenation represents a viable alternative to using gaseous hydrogen. liverpool.ac.uk In this method, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in the presence of a metal catalyst, often a ruthenium or rhodium complex. liverpool.ac.ukacs.org This approach can sometimes offer different selectivity profiles and can be advantageous for laboratory-scale synthesis due to the avoidance of high-pressure hydrogen gas. liverpool.ac.uk

Ruthenium complexes bearing NNN tridentate ligands have shown activity in the transfer hydrogenation of ketones, a reaction that shares mechanistic features with imine reduction, a key step in some piperidine syntheses. acs.org While not a direct route to 4-(2-methyl-1,3-dioxolan-2-yl)piperidine from its pyridine precursor, these catalytic systems highlight the versatility of metal catalysts in related transformations.

Novel and Sustainable Synthetic Routes for the Chemical Compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of 4-(2-methyl-1,3-dioxolan-2-yl)piperidine, this translates to the development of chemo- and regioselective methods that enhance efficiency and the application of atom economy and other green chemistry principles to minimize waste and environmental impact.

Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are paramount in the synthesis of 4-(2-methyl-1,3-dioxolan-2-yl)piperidine. The primary challenge is the selective reduction of the pyridine ring without affecting the dioxolane protecting group. The dioxolane is an acetal, which can be sensitive to acidic conditions, particularly in the presence of water. Therefore, reaction conditions must be carefully chosen to ensure the integrity of this functional group.

The choice of catalyst and solvent plays a crucial role in achieving the desired chemoselectivity. For instance, rhodium-catalyzed hydroboration of pyridines has been shown to proceed with high regioselectivity, offering a potential alternative to direct hydrogenation. rsc.org While this method introduces a boron functionality, it underscores the possibility of controlling the position of functionalization on the pyridine ring.

The regioselective functionalization of pyridines via pyridyne intermediates is another advanced strategy, although it is more suited for introducing substituents rather than for the reduction of the ring itself. nih.gov However, the principles of controlling reactivity at specific positions of the pyridine ring are relevant to the broader goal of developing highly selective synthetic methods.

Atom Economy and Green Chemistry Principles in its Production

Atom economy is a key metric in green chemistry, and the synthesis of 4-(2-methyl-1,3-dioxolan-2-yl)piperidine through catalytic hydrogenation is inherently atom-economical. In an ideal hydrogenation reaction, all the atoms of the reactants (the pyridine precursor and hydrogen) are incorporated into the final product.

Further embracing green chemistry principles involves the use of environmentally benign solvents, minimizing energy consumption, and utilizing catalysts that can be easily recovered and recycled. Electrocatalytic hydrogenation, for example, represents a promising green alternative to traditional methods. nih.govacs.org This technique uses an electric current to drive the hydrogenation reaction, often in aqueous media and at ambient temperature and pressure, thereby reducing the reliance on high-pressure hydrogen gas and volatile organic solvents. nih.govacs.org Rhodium on carbon has been shown to be an effective catalyst in the electrocatalytic hydrogenation of pyridine to piperidine with high current efficiency. nih.govacs.org

The use of transfer hydrogenation with non-toxic hydrogen donors also aligns with green chemistry principles by avoiding the hazards associated with handling gaseous hydrogen. liverpool.ac.uk The development of highly active and selective catalysts that can operate under mild conditions is a continuous goal in the sustainable production of piperidine derivatives.

The table below outlines some key compounds mentioned in this article.

Reaction Chemistry and Derivatization Strategies of 4 2 Methyl 1,3 Dioxolan 2 Yl Piperidine

Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic and basic center, readily participating in a variety of bond-forming reactions. These transformations are fundamental for introducing diverse substituents, which can significantly influence the pharmacological and physicochemical properties of the final compounds.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of 4-(2-methyl-1,3-dioxolan-2-yl)piperidine can be functionalized through N-alkylation and N-arylation reactions. N-alkylation is commonly achieved via nucleophilic substitution with alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination involves the initial formation of an iminium ion intermediate with an aldehyde, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield the N-alkylated piperidine. sciencemadness.org This method is particularly effective as it proceeds under gentle conditions that preserve the dioxolane protecting group.

N-arylation introduces an aromatic ring onto the piperidine nitrogen. This can be accomplished through methods such as Buchwald-Hartwig amination, which uses a palladium catalyst to couple the piperidine with an aryl halide. Another approach involves the reaction of the piperidine with an activated aryl system, such as a fluoro-substituted nitroarene, leading to nucleophilic aromatic substitution. These methods provide access to a broad class of N-arylpiperidine derivatives, which are prominent scaffolds in many centrally active pharmaceutical agents. acs.org

Table 1: Representative N-Alkylation and N-Arylation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Reductive Amination | Aldehyde (e.g., Phenylacetaldehyde), Sodium Triacetoxyborohydride (STAB), Dichloroethane (DCE) | N-Alkylpiperidine |

| Nucleophilic Substitution | Alkyl Halide (e.g., Benzyl (B1604629) Bromide), Base (e.g., K₂CO₃), Acetonitrile (ACN) | N-Alkylpiperidine |

| Buchwald-Hartwig Amination | Aryl Bromide, Pd Catalyst, Ligand, Base (e.g., NaOtBu), Toluene | N-Arylpiperidine |

N-Acylation and Amide Bond Formation

The piperidine nitrogen readily undergoes N-acylation to form stable amide bonds. This transformation is typically performed using activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, in the presence of a base to neutralize the acid byproduct. Alternatively, direct coupling of the piperidine with a carboxylic acid can be achieved using a variety of peptide coupling reagents. acgpubs.org Commonly used coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). acgpubs.orgnih.gov These reactions are generally high-yielding and tolerate a wide range of functional groups, making them a robust method for introducing complex acyl groups. nih.gov

Table 2: Common Reagents for N-Acylation

| Acylating Agent | Coupling Reagent/Base | Solvent | Product |

|---|---|---|---|

| Acyl Chloride | Triethylamine (TEA) or Pyridine (B92270) | Dichloromethane (B109758) (DCM) | N-Acylpiperidine |

| Carboxylic Acid | EDC, DMAP | DCM or DMF | N-Acylpiperidine |

| Carboxylic Acid | HBTU, HOBt, DIPEA | DMF | N-Acylpiperidine |

Cyclization Reactions Involving the Piperidine Nitrogen

The piperidine nitrogen can participate in intramolecular cyclization reactions to form fused or bridged bicyclic systems. mdpi.com These reactions require a precursor where a suitable electrophilic or reactive group is tethered to the piperidine, typically via a substituent on the nitrogen. For example, an N-alkylated piperidine bearing a terminal halide or sulfonate ester can undergo intramolecular nucleophilic substitution to form a new ring.

Another strategy involves the cyclization of an unsaturated group attached to the nitrogen. For instance, an N-alkenyl or N-alkynyl piperidine derivative can undergo transition-metal-catalyzed intramolecular amination or a radical-mediated cyclization to generate novel heterocyclic frameworks. nih.gov These advanced cyclization strategies are powerful tools for building molecular complexity and accessing unique three-dimensional structures. mdpi.com

Chemical Transformations of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group serves as a protecting group for a ketone functionality at the C4 position of the piperidine ring. Its chemical transformations are centered on deprotection to reveal the carbonyl group, which then becomes available for a wide array of subsequent reactions.

Acid-Catalyzed Hydrolysis and Carbonyl Regeneration

The primary reaction of the 1,3-dioxolane moiety is its acid-catalyzed hydrolysis to regenerate the parent ketone. This deprotection is a classic and reliable transformation in organic synthesis. dtic.mil The reaction is typically carried out by treating the compound with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or with an organic acid like p-toluenesulfonic acid (PTSA) in a wet solvent like acetone. dtic.mil

The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and elimination of ethylene (B1197577) glycol leads to the formation of the ketone. This reaction effectively converts the protected N-substituted 4-(2-methyl-1,3-dioxolan-2-yl)piperidine into the corresponding N-substituted 4-piperidone (B1582916). youtube.com The resulting 4-piperidone is a versatile intermediate for further functionalization. acs.org

Table 3: Conditions for Dioxolane Hydrolysis

| Acid Catalyst | Solvent System | Temperature | Outcome |

|---|---|---|---|

| Hydrochloric Acid (aq.) | Water/THF | Room Temp. to Reflux | N-Substituted 4-Piperidone |

| Sulfuric Acid (aq.) | Water/Dioxane | Room Temp. to Reflux | N-Substituted 4-Piperidone |

| p-Toluenesulfonic Acid | Acetone/Water | Room Temp. to Reflux | N-Substituted 4-Piperidone |

Nucleophilic Additions to the Activated Carbonyl Equivalent

Following the hydrolysis of the dioxolane, the regenerated ketone of the N-substituted 4-piperidone is susceptible to nucleophilic addition. This opens up a vast range of synthetic possibilities for introducing substituents at the C4 position. The electrophilic carbonyl carbon can be attacked by a wide variety of nucleophiles. youtube.com

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are powerful carbon nucleophiles that add to the ketone to form tertiary alcohols. nih.gov Another important transformation is the Strecker synthesis, where treatment with cyanide (e.g., from HCN or NaCN) and an amine source leads to the formation of an α-amino nitrile, a key intermediate for the synthesis of α-amino acids. researchgate.net Other nucleophiles like stabilized ylides (in the Wittig reaction) can be used to form alkenes at the C4 position. These subsequent additions significantly expand the structural diversity that can be achieved from the initial 4-(2-methyl-1,3-dioxolan-2-yl)piperidine scaffold.

Table 4: Nucleophilic Additions to N-Substituted 4-Piperidones

| Nucleophile | Reagent Type | Product at C4-Position |

|---|---|---|

| Alkyl/Aryl | Grignard Reagent (RMgX) | Tertiary Alcohol |

| Alkyl/Aryl | Organolithium (RLi) | Tertiary Alcohol |

| Cyanide | NaCN/HCN | Cyanohydrin/α-Amino Nitrile |

| Hydride | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Phosphonium Ylide | Wittig Reagent (Ph₃P=CHR) | Alkene |

Ring-Opening Reactions and Subsequent Derivatization

The 2-methyl-1,3-dioxolane (B1212220) moiety in 4-(2-methyl-1,3-dioxolan-2-yl)piperidine serves as a protective group for a ketone functionality. The "ring-opening" of this dioxolane is a deprotection step, typically an acid-catalyzed hydrolysis, which regenerates the carbonyl group to yield a 4-acetylpiperidine derivative. This unmasking of the ketone is a crucial step that opens up a vast landscape of subsequent derivatization possibilities.

The hydrolysis is generally carried out under aqueous acidic conditions (e.g., HCl, H₂SO₄, or TsOH in water/THF or acetone). The reaction proceeds via protonation of one of the dioxolane oxygen atoms, followed by nucleophilic attack by water and elimination of ethylene glycol, to afford the corresponding ketone, N-substituted 4-acetylpiperidine or 4-piperidone if the piperidine nitrogen is unprotected. The regenerated ketone is a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Common derivatization strategies for the resulting 4-piperidone moiety include:

Condensation Reactions: The ketone can undergo condensation reactions with various nucleophiles. For example, acid-catalyzed condensation with aromatic aldehydes can lead to the formation of 3,5-bis(ylidene)-4-piperidones. rsc.org

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can produce substituted 4-aminopiperidines. This is a key step in the synthesis of several important pharmaceutical scaffolds. un.org

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the carbonyl group into an alkene, providing access to exo-methylenepiperidine derivatives.

Enolate Chemistry: The α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to achieve functionalization at the C3 and C5 positions of the piperidine ring.

The choice of reaction depends heavily on the substituent present on the piperidine nitrogen, which modulates the ring's reactivity and can be used to direct the outcome of subsequent transformations.

Functionalization of the Piperidine Ring Carbon Skeleton in 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for synthesizing complex derivatives from simple precursors. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel structures. Research has focused on developing catalytic systems that can selectively activate specific C-H bonds on the piperidine ring.

Stereoselective Functionalization at C4

The C4 position of the piperidine ring is an attractive target for functionalization due to its distance from the nitrogen atom, which can lead to unique pharmacological profiles. Achieving site-selectivity at this "remote" and typically unactivated C(sp³)–H bond is a significant synthetic challenge. Recent advances in transition-metal catalysis have provided elegant solutions to this problem.

One prominent strategy involves the use of a directing group attached to the piperidine nitrogen. This group coordinates to a metal catalyst and positions it in close proximity to the target C-H bond, facilitating its activation. Liu et al. have demonstrated that rhodium-catalyzed C-H insertion reactions can be directed to the C4 position by carefully selecting the N-protecting group and the catalyst. nih.gov Specifically, using an N-α-oxoarylacetyl-piperidine derivative in combination with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ resulted in selective C-H functionalization at the C4 position. nih.gov

A highly effective method for stereoselective C4-arylation has been developed using palladium catalysis with an aminoquinoline (AQ) directing group attached to the piperidine at the C3 position. Hughes and coworkers demonstrated that this setup can achieve excellent regio- and stereoselectivity for C4 arylation. acs.org The reaction proceeds with a variety of aryl iodides and shows good functional group tolerance. The use of an N-Boc or N-Cbz protecting group on the piperidine nitrogen is compatible with the reaction conditions. acs.org In the piperidine series, this method typically produces a mixture of cis and trans diastereomers with respect to the C3 directing group, which can often be separated by chromatography. acs.org

| Catalyst/Directing Group System | Target Position | Reaction Type | Key Features |

| Rh₂(S-2-Cl-5-BrTPCP)₄ / N-α-oxoarylacetyl | C4 | C-H Insertion | Overrides electronic preference for C2 functionalization. nih.gov |

| Pd(OAc)₂ / C3-Aminoquinoline (AQ) | C4 | C-H Arylation | High regio- and stereoselectivity; cis-products are major. acs.orgacs.org |

This table summarizes catalyst systems for C4 functionalization of the piperidine ring.

Remote Functionalization Strategies

Remote functionalization refers to the selective reaction at C-H bonds that are not adjacent to a heteroatom or other activating group, such as those at the C3 and C4 positions of the piperidine ring. The strategies described for C4 functionalization are prime examples of remote functionalization. nih.govacs.org These methods rely on a directing group to overcome the intrinsic reactivity patterns of the molecule, where C2 (α-to-nitrogen) C-H bonds are typically more electronically activated.

The underlying principle is the formation of a metallacyclic intermediate. A directing group, covalently attached to the piperidine nitrogen or another position, contains a coordinating atom that binds to a transition metal catalyst. This tethering effect brings the catalyst into the spatial vicinity of a specific remote C-H bond, leading to the formation of a stable five- or six-membered metallacycle intermediate, which is crucial for selective C-H cleavage. acs.orgnih.gov

Computational and experimental studies on the Pd-catalyzed C4 arylation of piperidines with a C3-aminoquinoline directing group have shown that C-H activation occurs for both cis- and trans-C(4)–H bonds. acs.org The observed preference for the cis-arylated product arises from the greater strain in the trans-palladacycle intermediate. acs.org This conformation-driven approach allows for predictable control over the stereochemical outcome of the functionalization. These template-based strategies pave the way for the synthesis of complex, sp³-rich piperidine structures that were previously difficult to access. nih.gov

Multicomponent Reactions Incorporating 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular diversity. The deprotected form of 4-(2-methyl-1,3-dioxolan-2-yl)piperidine, which is an N-substituted 4-piperidone or 4-acetylpiperidine, is an excellent substrate for several powerful MCRs, acting as the crucial carbonyl component.

Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. nih.gov N-substituted 4-piperidones are frequently used as the ketone component in Ugi reactions to build complex, 1,4,4-trisubstituted piperidine scaffolds. nih.gov The reaction is typically performed in methanol (B129727) at room temperature and demonstrates remarkable tolerance for a wide variety of substituents on each of the four components, making it ideal for creating large chemical libraries. nih.gov

Petrenko-Kritschenko Piperidone Synthesis: This classic MCR involves the reaction of an aldehyde, an amine (or ammonia), and a β-dicarbonyl compound (or its equivalent, like acetonedicarboxylic acid) to form a 4-piperidone. wikipedia.org While the title compound itself is a piperidine, its deprotected ketone derivative can be seen as a product of a related synthesis, and this MCR provides a route to highly substituted piperidone cores that are structurally analogous.

Passerini Three-Component Reaction (Passerini-3CR): The Passerini reaction is another isocyanide-based MCR that combines a ketone (or aldehyde), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org An N-protected 4-piperidone can serve as the ketone component, leading to the formation of a piperidine scaffold with a complex substituent at the C4 position. This reaction provides a rapid entry into densely functionalized piperidine derivatives.

| Multicomponent Reaction | Key Reactants | Resulting Scaffold |

| Ugi-4CR | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini-3CR | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Petrenko-Kritschenko | Aldehyde, Amine, β-Dicarbonyl | 4-Piperidone |

This table outlines major multicomponent reactions where a 4-piperidone derivative can be used as the ketone component.

The use of the deprotected ketone from 4-(2-methyl-1,3-dioxolan-2-yl)piperidine in these MCRs provides a divergent and highly efficient pathway to complex molecules with significant potential in medicinal chemistry and drug discovery.

Mechanistic and Kinetic Investigations of Reactions Involving 4 2 Methyl 1,3 Dioxolan 2 Yl Piperidine

Elucidation of Reaction Mechanisms in Synthesis Pathways

The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine typically proceeds through a multi-step pathway, primarily involving the formation of a piperidin-4-one intermediate followed by its protection as a ketal.

A common route to piperidin-4-ones is the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation. dtic.mil Alternatively, the double Mannich reaction of a primary amine, a ketone, and two equivalents of formaldehyde (B43269) or an equivalent thereof is a widely employed method for constructing the piperidin-4-one ring system. nih.gov The mechanism of the Mannich reaction involves the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile in the reaction with an enol or enolate derived from the ketone. nih.gov

Once the N-substituted piperidin-4-one is obtained, the dioxolane ring is introduced via ketalization. The mechanism of ketal formation is acid-catalyzed. youtube.com The carbonyl oxygen is first protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com A molecule of ethylene (B1197577) glycol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate after proton transfer. youtube.commasterorganicchemistry.com Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized oxocarbenium ion. libretexts.org Finally, the second hydroxyl group of the ethylene glycol attacks this electrophilic species, and subsequent deprotonation yields the 1,3-dioxolane (B20135) ring. youtube.comlibretexts.org The use of p-toluenesulfonic acid is common in these reactions. researchgate.net

Another synthetic approach involves the catalytic hydrogenation of a corresponding pyridine (B92270) precursor. organic-chemistry.org For instance, the reduction of a 4-substituted pyridine can lead to the desired piperidine (B6355638) ring. This process typically involves a metal catalyst, such as platinum or palladium on carbon, and a hydrogen source. organic-chemistry.orgyoutube.com The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen and the pyridine substrate onto the surface of the metal catalyst. youtube.comyoutube.com This facilitates the stepwise addition of hydrogen atoms to the aromatic ring, ultimately leading to the saturated piperidine. youtube.com

Studies on Reaction Kinetics and Rate-Determining Steps

Direct kinetic studies on the synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine are not extensively reported in the literature. However, kinetic data from analogous systems provide valuable insights.

In the synthesis of substituted piperidines via multi-component reactions, the formation of an iminium ion is often considered a key step. acs.org For the Knoevenagel condensation catalyzed by piperidine, the rate-determining step has been identified as the formation of the iminium ion, which involves the elimination of a hydroxide (B78521) ion from a carbinolamine intermediate. acs.org

The hydrolysis of the dioxolane ring is a key reaction, and its kinetics are well-studied for related compounds. The hydrolysis of 2-methyl-1,3-dioxane (B3054962), a similar cyclic ketal, has been shown to be a reversible second-order reaction. academax.com The hydrolysis is subject to both specific acid and base catalysis. nih.gov The pH-rate profile for the hydrolysis of a related complex molecule containing a dioxolane ring indicated that the reaction is catalyzed by both acid and base, with a region of spontaneous water-catalyzed decomposition. nih.gov The rate of hydrolysis is influenced by temperature, with an increase in temperature leading to a faster reaction rate. ajgreenchem.com The activation energy for the forward reaction of 2-methyl-1,3-dioxane hydrolysis over an acidic ion-exchange resin was determined to be 33.31 kJ/mol. academax.com

Table 1: Kinetic Parameters for the Hydrolysis of 2-Methyl-1,3-dioxane

| Parameter | Value | Reference |

| Reaction Order | Second-order | academax.com |

| Enthalpy of Reaction | 30.16 kJ/mol | academax.com |

| Activation Energy (Ea) | 33.31 kJ/mol | academax.com |

| Pre-exponential Factor | 47.92 | academax.com |

This table presents kinetic data for the hydrolysis of a related cyclic ketal, which can serve as a model for the dioxolane ring in the title compound.

Stereochemical Control and Diastereoselectivity in Transformations

The stereochemistry of the piperidine ring is crucial for its biological activity. In the context of 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine, stereochemical considerations primarily arise during the synthesis of the piperidine ring itself, particularly if substituents are introduced at other positions.

The reduction of a substituted piperidin-4-one to the corresponding piperidin-4-ol is a key transformation where stereoselectivity is important. The diastereoselectivity of this reduction is influenced by the nature of the reducing agent and the steric and electronic environment of the ketone. For example, the reduction of 3,3,5-trisubstituted piperidones with sodium borohydride (B1222165) can lead to a single diastereomer with an equatorial hydroxyl group. thieme-connect.com The attack of the hydride reagent often occurs from the less sterically hindered face of the ketone. In some cases, chelation control can influence the stereochemical outcome.

In the synthesis of polysubstituted piperidines, diastereoselectivity can be achieved through various strategies. For instance, a boronyl radical-catalyzed (4+2) cycloaddition has been shown to produce polysubstituted piperidines with high diastereoselectivity. nih.gov In other syntheses, the initially formed trans-isomer can convert to the more stable cis-isomer over time, allowing for thermodynamic control of the stereochemistry. nih.govmdpi.com

Table 2: Diastereoselectivity in the Reduction of Substituted Piperidones

| Substrate | Reducing Agent | Diastereomeric Ratio (syn:anti) | Reference |

| 3,3-disubstituted piperidone | NaBH₄ | 2:1 | thieme-connect.com |

| 3,3,5-trisubstituted piperidone | NaBH₄ | >99:1 (single diastereomer) | thieme-connect.com |

| 3,3,5,5-tetrasubstituted-4-piperidone | NaBH₄ | 1:1 | thieme-connect.com |

This table illustrates how the substitution pattern on the piperidone ring affects the diastereoselectivity of its reduction, a key step in the synthesis of related functionalized piperidines.

Solvent Effects and Catalysis in the Reactivity of the Chemical Compound

Solvent choice and the use of catalysts are critical in controlling the reaction rates and outcomes in the synthesis and subsequent reactions of 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine.

In the synthesis of substituted piperidines, the solvent can significantly impact the reaction kinetics. For a multicomponent synthesis of a piperidine derivative, it was found that the reaction rate was higher in ethanol (B145695) compared to methanol (B129727), despite ethanol having a lower dielectric constant. ajgreenchem.com This suggests that the stability of the transition state is influenced by specific solvent-solute interactions beyond simple polarity. The activation energy for the reaction was found to be lower in ethanol, indicating a more facile reaction pathway. ajgreenchem.com

Catalysis is fundamental to many of the transformations involving this compound. As previously mentioned, the formation of the dioxolane ring is acid-catalyzed. youtube.com The synthesis of the piperidine ring itself often relies on catalysis. For instance, palladium-catalyzed reactions are used for the preparation of 2- and 2,6-substituted piperidines. ajchem-a.com In these reactions, the choice of catalyst and solvent can influence both the reaction rate and stereoselectivity. For example, while dichloromethane (B109758) was found to increase the reaction rate, tetrahydrofuran (B95107) provided higher stereoselectivity in a Pd(II)-catalyzed chirality transfer reaction. ajchem-a.com

In the context of catalytic hydrogenation of pyridine precursors, the choice of metal catalyst (e.g., Rh, Pd, Ni) and ligands can dramatically affect the efficiency and enantioselectivity of the reaction. organic-chemistry.orgacs.org For instance, in the rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines, the use of a specific chiral bisphosphine ligand was crucial for achieving high enantioselectivity. acs.org

Table 3: Solvent Effects on the Rate Constant of a Piperidine Synthesis

| Solvent | Dielectric Constant (ε at 25°C) | Second-Order Rate Constant (k) at 25°C | Reference |

| Methanol | 32.70 | Lower | ajgreenchem.com |

| Ethanol | 24.55 | Higher | ajgreenchem.com |

This table demonstrates the influence of the solvent on the reaction rate of a piperidine synthesis, highlighting that factors other than just solvent polarity are at play.

Computational Chemistry and Theoretical Characterization of 4 2 Methyl 1,3 Dioxolan 2 Yl Piperidine

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine is not static but exists as an ensemble of interconverting conformers. Understanding the relative energies and geometries of these conformers is crucial, as the dominant conformation often dictates the molecule's physical properties and biological interactions.

The piperidine (B6355638) ring is well-known to adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. nih.govrsc.org For a 4-substituted piperidine, the substituent can occupy either an axial or equatorial position on the chair frame. Generally, the equatorial position is sterically favored to avoid unfavorable 1,3-diaxial interactions.

In the case of 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine, the chair conformation with the dioxolane substituent in the equatorial position is predicted to be the global minimum energy structure. The energy difference between the equatorial and axial conformers can be estimated using density functional theory (DFT) calculations, often with functionals like B3LYP or those from the M06 suite, which are effective for non-covalent interactions. acs.orgnih.gov The M06-2X functional, in particular, has been shown to perform well for systems where dispersion and ionic hydrogen-bonding interactions are significant. nih.govresearchgate.net

The 1,3-dioxolane (B20135) ring also possesses its own conformational flexibility, typically adopting an envelope or twist (half-chair) conformation. aip.org The energy landscape of the entire molecule is therefore a complex surface defined by the combination of piperidine ring puckering, substituent orientation, and dioxolane ring puckering. High-level computational studies would be required to map this landscape accurately, identifying all stable conformers and the transition states that connect them. While boat conformations are generally less stable, they can be populated in equilibrium and may be stabilized in specific environments, such as a protein binding pocket. nih.govresearchgate.net

Table 1: Illustrative Relative Energies of 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine Conformers This table presents hypothetical data based on typical energy differences for substituted piperidines to illustrate the expected outputs of a computational study.

| Conformer | Substituent Position | Piperidine Ring Form | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | Chair | 0.00 |

| 2 | Axial | Chair | +2.5 |

| 3 | Equatorial | Twist-Boat | +5.8 |

| 4 | Axial | Twist-Boat | +6.5 |

Electronic Structure and Molecular Orbital Theory Studies

Molecular Orbital (MO) theory provides deep insights into the electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity. dergipark.org.tr

For 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine, the HOMO is expected to be localized primarily on the lone pair of the piperidine nitrogen atom, making this site the most nucleophilic. The LUMO is likely distributed across the σ* orbitals of the C-N and C-O bonds. A smaller HOMO-LUMO gap suggests higher reactivity. dergipark.org.trresearchgate.net

Table 2: Illustrative Predicted Electronic Properties This table shows hypothetical but realistic values for electronic properties that would be derived from DFT calculations.

| Property | Predicted Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.0 eV | Correlates with chemical stability and electronic transitions. schrodinger.com |

| NBO Charge on N | -0.65 e | Confirms the nucleophilic character of the nitrogen atom. mdpi.com |

| NBO Charge on O | -0.58 e | Shows significant negative charge on the dioxolane oxygens. |

Predictive Modeling of Reactivity and Selectivity

Computational methods can generate predictive models for chemical reactivity. The Molecular Electrostatic Potential (MEP) surface is a valuable tool that maps the electrostatic potential onto the molecule's electron density surface. researchgate.netrsc.org For 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine, the MEP map would visually confirm the most reactive sites. Regions of negative potential (typically colored red) indicate nucleophilic areas, which are susceptible to electrophilic attack. The most negative potential is expected around the piperidine nitrogen lone pair. Regions of positive potential (blue) indicate electrophilic areas, primarily around the hydrogen atoms.

This information predicts that reactions such as N-alkylation and N-acylation would readily occur at the nitrogen atom. The steric accessibility of this nitrogen, as determined by the conformational analysis, would further modulate this reactivity. In the dominant equatorial conformer, the nitrogen lone pair is sterically accessible, promoting its function as a nucleophile or base.

For more quantitative predictions, local reactivity descriptors derived from conceptual DFT, such as Fukui functions, can be calculated. These indices identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more refined picture of selectivity than MEP alone. researchgate.net

Table 3: Predicted Reactivity Sites This table illustrates how computational outputs can be summarized to predict chemical behavior.

| Atom/Region | MEP Minimum/Maximum | Predicted Reactivity |

|---|---|---|

| Piperidine Nitrogen (N) | Strong Negative Minimum | Primary site for electrophilic attack (e.g., protonation, alkylation). rsc.org |

| Dioxolane Oxygens (O) | Weaker Negative Minima | Secondary sites for electrophilic attack or hydrogen bonding. |

Spectroscopic Fingerprint Prediction and Interpretation for Structural Elucidation

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data, which is essential for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The predicted shifts are highly sensitive to the molecule's 3D geometry. For instance, the chemical shifts of the piperidine ring protons would differ significantly between the chair-axial and chair-equatorial conformers. Computational analysis can help assign the complex multiplets observed in the experimental spectrum, confirming the dominant conformation in solution. nih.gov

Infrared (IR) Spectroscopy: Theoretical frequency calculations can generate a predicted IR spectrum. docbrown.info This allows for the assignment of vibrational modes to specific absorption bands. For 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine, characteristic peaks would include C-H stretching vibrations (~2800-3000 cm⁻¹), N-H stretching (~3300 cm⁻¹), and a series of C-O and C-N stretching vibrations in the fingerprint region (~1000-1200 cm⁻¹). docbrown.infonist.gov The absence of a strong C=O stretch around 1715 cm⁻¹ would confirm the presence of the dioxolane protecting group. libretexts.org

Mass Spectrometry (MS): While MS is an experimental technique, understanding fragmentation patterns can be aided by computational analysis of bond dissociation energies. For this molecule, predictable fragmentation pathways under electron ionization would include α-cleavage, where the bond between C2/C6 and the nitrogen atom breaks, a common pathway for piperidines. miamioh.edu Another likely fragmentation would involve the cleavage of the dioxolane ring, potentially leading to a characteristic ion at m/z 87, corresponding to the [C₄H₇O₂]⁺ fragment. acs.org

Table 4: Illustrative Predicted Spectroscopic Data This table provides hypothetical but characteristic spectroscopic values to aid in structural elucidation.

| Spectroscopy | Feature | Predicted Value | Interpretation |

|---|---|---|---|

| ¹³C NMR | Piperidine C4 | ~45 ppm | Carbon bearing the dioxolane substituent. |

| Dioxolane C2 | ~108 ppm | Ketal carbon, highly deshielded. | |

| ¹H NMR | N-H Proton | ~1.5-2.0 ppm (broad) | Chemical shift dependent on solvent and concentration. |

| Axial/Equatorial Protons | Multiplets, ~1.2-3.0 ppm | Complex splitting patterns confirm chair conformation. chemicalbook.com | |

| IR | N-H Stretch | ~3300 cm⁻¹ | Characteristic of a secondary amine. |

| C-O Stretch | ~1100-1150 cm⁻¹ | Strong bands characteristic of the cyclic ether/ketal system. nist.gov | |

| MS | Molecular Ion [M]⁺ | m/z 171 | Corresponds to the molecular weight of C₉H₁₇NO₂. |

| Major Fragment | m/z 87 | Likely loss of the piperidine ring via cleavage at C4. |

Applications of 4 2 Methyl 1,3 Dioxolan 2 Yl Piperidine in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Scaffolds

The protected ketone functionality in 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine makes it an ideal precursor for the synthesis of spirocyclic heterocyclic systems. researchgate.netnih.govresearchgate.netnih.gov Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures that can effectively probe biological space.

The general strategy involves the functionalization of the piperidine (B6355638) nitrogen, followed by deprotection of the ketal to reveal the 4-piperidone (B1582916). This intermediate can then undergo a variety of cyclization reactions to form spiro-heterocycles. For instance, condensation of the liberated 4-piperidone with binucleophilic reagents can lead to the formation of a second heterocyclic ring at the 4-position of the piperidine.

A representative, though generalized, synthetic approach is outlined below:

Table 1: General Scheme for Spiro-Heterocycle Synthesis

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine, Electrophile (e.g., R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Substituted 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine |

| 2 | N-Substituted 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine | Acid (e.g., aq. HCl) | N-Substituted 4-piperidone |

| 3 | N-Substituted 4-piperidone, Binucleophile (e.g., H₂N-NH-C(S)NH₂) | Acid or Base Catalyst, Reflux | Spiro-thiadiazole piperidine derivative |

This methodology allows for the generation of a diverse library of spiro-heterocycles by varying the substituent on the piperidine nitrogen and the nature of the binucleophilic cyclizing agent.

Stereoselective Synthesis of Chiral Building Blocks

The piperidine ring is a common scaffold in many chiral natural products and drugs. The synthesis of enantiomerically pure substituted piperidines is therefore a significant area of research. ucd.ienih.gov 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine can serve as a valuable starting material for the stereoselective synthesis of chiral building blocks.

The presence of the ketal protecting group allows for stereoselective transformations at other positions of the piperidine ring. For example, the nitrogen atom can be acylated with a chiral auxiliary, which can direct subsequent stereoselective alkylations at the C-3 or C-5 positions. Alternatively, enzymatic resolutions or asymmetric hydrogenations of N-substituted derivatives can provide access to enantiomerically enriched piperidines.

While specific examples for the title compound are not extensively documented, the principles of stereoselective synthesis using protected piperidones are well-established. A hypothetical stereoselective synthesis is presented below:

Table 2: Hypothetical Stereoselective Synthesis

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine | Chiral Acylating Agent (e.g., (R)-Mandelic acid derivative) | N-Acylated chiral piperidine derivative |

| 2 | N-Acylated chiral piperidine derivative | LDA, Alkyl Halide (R-X) | Diastereomerically enriched 3-alkylated piperidine |

| 3 | Diastereomerically enriched 3-alkylated piperidine | Cleavage of Chiral Auxiliary | Enantiomerically enriched 3-alkyl-4-(2-Methyl-1,3-dioxolan-2-yl)piperidine |

The resulting chiral building block, with its protected ketone, is a versatile intermediate for the synthesis of more complex chiral molecules.

Role in Target-Oriented Synthesis of Natural Products and Designed Molecules

The 4-piperidone moiety is a key structural feature in numerous natural products, particularly alkaloids, and in a variety of designed molecules with therapeutic applications, including kinase inhibitors. nih.govresearchgate.netclockss.orggoogle.com The use of 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine as a protected form of 4-piperidone is a crucial strategy in the total synthesis of these complex targets. The ketal protection allows for the introduction of other functionalities and the construction of complex carbon skeletons without interference from the ketone.

For example, in the synthesis of certain piperidine alkaloids, the nitrogen of 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine can be incorporated into a larger ring system or functionalized with a complex side chain. researchgate.netresearchgate.net The ketone is then unmasked at a later stage of the synthesis to complete the natural product's structure.

In the realm of designed molecules, many kinase inhibitors feature a substituted piperidine ring. The synthesis of these molecules often involves the coupling of the piperidine nitrogen with various aromatic or heteroaromatic fragments. The use of the ketal-protected piperidone allows for these coupling reactions to be carried out efficiently.

Table 3: Application in the Synthesis of a Hypothetical Kinase Inhibitor Scaffold

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine, Aryl Halide | Palladium Catalyst, Base | N-Aryl-4-(2-Methyl-1,3-dioxolan-2-yl)piperidine |

| 2 | N-Aryl-4-(2-Methyl-1,3-dioxolan-2-yl)piperidine | Acidic Deprotection | N-Aryl-4-piperidone |

| 3 | N-Aryl-4-piperidone | Further functionalization (e.g., Wittig reaction, reductive amination) | Complex drug-like molecule |

The strategic use of 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine as a latent 4-piperidone simplifies complex synthetic routes and provides access to a wide range of biologically important molecules.

Emerging Research Avenues and Future Perspectives for 4 2 Methyl 1,3 Dioxolan 2 Yl Piperidine

Development of Novel Synthetic Methodologies for its Preparation

The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine fundamentally involves two key stages: the formation of the piperidine (B6355638) ring and the installation of the protected ketone (the dioxolane group). Research is focused on innovating both stages to improve efficiency, selectivity, and environmental footprint. The dioxolane group itself is typically formed by the acid-catalyzed reaction of a 4-piperidone (B1582916) precursor with ethylene (B1197577) glycol, protecting the ketone from further reaction. Therefore, advancements in preparing the 4-piperidone core are directly applicable.

Recent breakthroughs in piperidine synthesis are moving beyond classical methods like the Dieckmann condensation. researchgate.net Modern approaches offer more direct and versatile routes:

Biocatalytic and Electrocatalytic Methods: A novel two-stage process combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel electrocatalysis. news-medical.net Enzymes are used to selectively hydroxylate the piperidine ring, which can then undergo radical cross-coupling to introduce various substituents, streamlining the creation of complex piperidines. news-medical.net

Radical Cyclizations: Intramolecular radical cyclization of substrates like 1,6-enynes or linear amino-aldehydes, often initiated by boranes or catalyzed by metals like cobalt, provides efficient pathways to construct the piperidine ring. mdpi.com

Reductive Hydroamination: The cyclization cascade of alkynes through an acid-mediated functionalization and subsequent reduction presents a stereoselective route to piperidine formation. mdpi.com

Eco-Friendly Solvents: The use of Deep Eutectic Solvents (DES), such as a mixture of glucose and choline (B1196258) chloride, is being explored for the synthesis of 2,6-diarylpiperidin-4-ones. rasayanjournal.co.in This approach significantly reduces the reliance on volatile organic solvents, aligning with green chemistry principles. rasayanjournal.co.in

These modern strategies allow for the construction of the core piperidine structure with greater control and efficiency. Once the 4-piperidone is synthesized, the ketal protection to form 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine is a standard and high-yielding transformation.

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Biocatalytic C-H Oxidation/Cross-Coupling | Two-step process using enzymes and nickel electrocatalysis. | High selectivity, reduced need for protecting groups, modular. | news-medical.net |

| Radical-Mediated Amine Cyclization | Intramolecular cyclization of linear precursors catalyzed by metals (e.g., Cobalt). | Good yields for various piperidines. | mdpi.com |

| Aza Diels-Alder Reaction | [4+2] cycloaddition using aza-dienes or imine dienophiles. | Forms the six-membered ring in a single step with high stereocontrol. | mdma.ch |

| Deep Eutectic Solvents (DES) Synthesis | Uses biodegradable, low-volatility solvents like glucose-choline chloride. | Environmentally friendly, simple work-up, high atom economy. | rasayanjournal.co.in |

Exploration of Unconventional Reactivity Profiles

The reactivity of 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine is dominated by the interplay between the secondary amine of the piperidine ring and the protected ketone. While the conventional reactivity involves standard N-functionalization and deprotection of the ketal, research is moving towards exploring more nuanced and unconventional transformations.

The primary role of the dioxolane group is to mask the reactivity of the ketone at the 4-position. This ketal is stable under basic and neutral conditions but can be readily cleaved under aqueous acidic conditions to regenerate the 4-piperidone. This allows for selective reactions at the piperidine nitrogen, such as N-alkylation, N-acylation, or participation in transition metal-catalyzed cross-coupling reactions, without interference from the ketone.

Unconventional reactivity profiles focus on how the sterically bulky and electronically distinct dioxolane group can influence reactions elsewhere on the molecule. For instance:

Diastereoselective Functionalization: The dioxolane group can exert steric hindrance that directs incoming reagents to a specific face of the piperidine ring, potentially controlling the stereochemical outcome of reactions at the nitrogen or adjacent carbon atoms.

Directed Metallation: The oxygen atoms of the dioxolane could act as Lewis basic sites, directing metallating agents like organolithium reagents to specific positions on the piperidine ring, enabling subsequent functionalization at sites that are typically unreactive. This concept is analogous to the diastereoselective lithiation-trapping methodologies used for other substituted piperidines. whiterose.ac.uk

Conformational Control: The bulky protecting group can influence the equilibrium between different chair conformations of the piperidine ring, which in turn can alter the reactivity and selectivity of subsequent transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The multi-step nature of synthesizing functionalized piperidines makes them ideal candidates for integration into continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity.

The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine can be envisioned as a continuous, multi-stage flow process. For example, the hydrogenation of a pyridine (B92270) precursor to a piperidine, a reaction that can be challenging in batch due to the use of high-pressure hydrogen gas and pyrophoric catalysts, is well-suited for flow reactors. whiterose.ac.uk A subsequent reactor module could perform the ketalization reaction, followed by in-line purification and then a final module for N-functionalization.

| Module | Reaction / Process | Key Parameters | Advantages in Flow |

|---|---|---|---|

| 1 | Piperidine Ring Formation (e.g., Pyridine Hydrogenation) | Temperature, Pressure, Residence Time, Catalyst Bed | Safe handling of H₂ gas, efficient catalyst use, scalability. |

| 2 | Ketal Protection | Acid Catalyst Concentration, Temperature, Water Removal | Rapid mixing, efficient removal of water byproduct to drive equilibrium. |

| 3 | In-line Purification | Solvent Switching, Liquid-Liquid Extraction | Automated work-up, reduced solvent waste, continuous operation. |

| 4 | N-Functionalization | Reagent Stoichiometry, Temperature, Residence Time | Precise control over stoichiometry, rapid screening of derivatives. |

This modular approach allows for the rapid synthesis and diversification of the core scaffold, accelerating the discovery of new derivatives for various applications.

Advanced Spectroscopic and Structural Analysis Methodologies

A thorough understanding of the three-dimensional structure and dynamic behavior of 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine is crucial for predicting its reactivity and interactions. Advanced analytical methods provide deep insights into its structural and electronic properties.

NMR Spectroscopy: High-field ¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, which often appear as complex, overlapping multiplets due to spin-spin coupling and the molecule's conformational flexibility. At room temperature, the rapid chair-to-chair interconversion of the piperidine ring can lead to time-averaged signals. researchgate.net Key signals would include a singlet for the methyl group on the dioxolane ring and distinct signals for the methylene (B1212753) protons of the dioxolane.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition. Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the loss of the methyl group (CH₃), cleavage of the dioxolane ring, or fragmentation of the piperidine ring, which helps to confirm the structure.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and conformational details in the solid state. While a structure for the title compound is not readily available, analysis of closely related molecules, such as 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, reveals details like intramolecular hydrogen bonding and specific molecular packing arrangements. researchgate.net Such analysis would confirm the chair conformation of the piperidine ring and the relative orientation of the dioxolane substituent.

| Technique | Expected Observation | Information Gained |

|---|---|---|

| ¹H NMR | Singlet for -CH₃ (~1.3 ppm); Multiplets for dioxolane -CH₂- (~3.9 ppm); Complex multiplets for piperidine ring protons (~2.5-3.0 ppm). | Confirmation of functional groups, insight into conformational dynamics. |

| ¹³C NMR | Signal for quaternary ketal carbon (~108 ppm); Methyl carbon (~24 ppm); Piperidine and dioxolane carbons in the 40-70 ppm range. | Carbon skeleton confirmation, number of unique carbon environments. |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 171; Fragments corresponding to [M-CH₃]⁺ (m/z 156) and other cleavages. | Molecular weight confirmation and structural fragmentation pattern. |

| X-ray Crystallography | Piperidine in chair conformation; Defined bond lengths (e.g., C-N, C-O); Intermolecular interactions. | Unambiguous 3D structure, solid-state packing, stereochemistry. |

Q & A

Basic: What synthetic routes are commonly used for 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine, and how is structural confirmation achieved?

Answer:

The synthesis typically involves coupling a piperidine scaffold with a substituted dioxolane group. For example, reactions may employ nucleophilic substitution or acid-catalyzed cyclization. Key steps include:

- Solvent/base selection : Dichloromethane and triethylamine are common for facilitating substitution reactions .

- Purification : Crystallization or chromatography ensures high purity (>99%) .

For structural confirmation, ¹H NMR is critical. Peaks in the δ 4.00–4.38 range indicate NH groups, while doublets at δ 6.60–7.46 confirm regioselectivity (e.g., favoring 2,5-dihydro derivatives over 2,3-dihydro isomers) . Mass spectrometry and HPLC (using sodium 1-octanesulfonate buffer at pH 4.6) validate molecular weight and purity .

Advanced: How can computational methods optimize reaction pathways for piperidine derivatives with dioxolane substituents?

Answer:

Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) predict regioselectivity and transition states. For example:

- ICReDD’s approach : Combines computational predictions with experimental feedback to narrow optimal conditions (e.g., solvent, temperature) .

- Validation : Experimental data (e.g., NMR isomer ratios) refine computational models, reducing trial-and-error cycles by >50% .

This method resolves contradictions in regioselectivity, such as unexpected 2,5-dihydro isomer dominance due to π-conjugation stabilization .

Basic: What experimental protocols are used to evaluate the biological activity of 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine?

Answer:

Standard assays include:

- Antimicrobial screening : Agar dilution methods against E. coli and S. aureus, with nutrient agar as the medium. Activity is benchmarked against streptomycin .

- Dose-response curves : Tested at 10–100 µg/mL to determine minimum inhibitory concentrations (MICs) .

- Control groups : Include unsubstituted piperidine derivatives to isolate the dioxolane group’s contribution to activity .

Advanced: How do structural modifications at the dioxolane ring affect pharmacological properties?

Answer:

- Electron-withdrawing groups (e.g., -S substituents): Increase antimicrobial potency by enhancing electrophilic interactions with bacterial enzymes .

- Steric effects : Bulky groups (e.g., -OCH₃) reduce activity due to hindered binding in hydrophobic enzyme pockets .

- Solubility : Hydrochloride salts (e.g., 4-[(2-Methyl-2-propenyl)oxy]piperidine HCl) improve aqueous solubility for in vivo assays .

Comparative studies with analogs (e.g., 4-[2-(2-methoxyethoxy)ethoxymethyl]piperidine HCl) reveal trade-offs between lipophilicity and bioavailability .

Basic: What spectroscopic techniques differentiate structural isomers of dioxolane-substituted piperidines?

Answer:

- ¹H NMR :

- δ 4.00–4.38 ppm : NH protons in amino derivatives .

- Doublets at δ 6.60–7.46 ppm : Aromatic protons in 2,5-dihydro isomers, contrasting with singlet patterns in 2,3-dihydro forms .

- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) distinguish ester vs. amide functionalization .

- IR spectroscopy : C-O-C stretches (~1100 cm⁻¹) confirm dioxolane ring integrity .

Advanced: How can researchers resolve contradictory data in regioselectivity during synthesis?

Answer:

- Mechanistic studies : Use deuterium labeling or kinetic isotope effects to trace reaction pathways .

- Cross-validation : Compare experimental yields (e.g., 65% for 2,5-dihydro vs. <10% for 2,3-dihydro) with computational energy profiles .

- Crystallography : Resolve ambiguities in isomer assignment (e.g., X-ray structures confirming axial vs. equatorial substituents) .

Basic: What safety protocols are essential for handling 4-(2-Methyl-1,3-dioxolan-2-yl)piperidine?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.